An In-depth Technical Guide to Piperidine-GNE-049-N-Boc: A Ligand for PROTAC-mediated Degradation of p300/CBP
An In-depth Technical Guide to Piperidine-GNE-049-N-Boc: A Ligand for PROTAC-mediated Degradation of p300/CBP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-GNE-049-N-Boc is a crucial chemical entity in the field of targeted protein degradation. It serves as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs), specifically for dCBP-1, a potent and selective heterobifunctional degrader of the transcriptional coactivators p300 (also known as EP300) and CREB-binding protein (CBP).[1][2] The parent molecule, GNE-049, is a potent inhibitor of the CBP/p300 bromodomains. The "N-Boc" modification, a tert-butyloxycarbonyl protecting group on the piperidine (B6355638) nitrogen, facilitates its use as a synthetic intermediate in the construction of PROTAC molecules. This guide provides a comprehensive overview of the chemical structure, properties, and biological context of Piperidine-GNE-049-N-Boc.
Chemical Structure and Properties
The chemical structure of Piperidine-GNE-049-N-Boc is characterized by a central pyrazolopyrimidine core, a difluorophenyl moiety, and a Boc-protected piperidine group.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C30H39F2N7O2 | MedChemExpress |
| Molecular Weight | 567.67 g/mol | [2] |
| CAS Number | 1936431-36-5 | [1] |
| Appearance | Solid | MedChemExpress |
| Solubility | Soluble in 1M HCl (32.5 mg/mL) | MedChemExpress |
| Storage | -80°C for 6 months; -20°C for 1 month | [2] |
Synthesis
A detailed, step-by-step synthesis protocol for Piperidine-GNE-049-N-Boc is not publicly available. However, a general procedure for the synthesis of N-Boc protected piperidines involves the reaction of piperidine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.
A general synthesis for 1-Boc-piperidine is as follows: Piperidine (1 mmol) is added to a solution of ethanol (B145695) (1 mL) containing a catalytic amount of guanidine (B92328) hydrochloride (15 mol%) and di-tert-butyl dicarbonate (1.2 mmol). The reaction is stirred at 35-40°C until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3] Upon completion, the ethanol is evaporated, and the residue is washed with water to remove the catalyst or dissolved in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and filtered.[3] Evaporation of the organic solvent typically yields a pure product.[3] Any excess di-tert-butyl dicarbonate can be removed by washing with petroleum ether or hexane.[3]
The synthesis of the more complex GNE-049 core would involve a multi-step process, likely culminating in the coupling of the core structure with the Boc-protected piperidine moiety.
Biological Activity and Mechanism of Action
Piperidine-GNE-049-N-Boc is a key component for generating PROTACs that target the bromodomains of p300 and CBP. The parent compound, GNE-049, is a potent inhibitor of these bromodomains.
p300/CBP Signaling Pathway:
The p300/CBP proteins are highly homologous transcriptional coactivators that play a critical role in regulating gene expression. They possess histone acetyltransferase (HAT) activity, which leads to chromatin relaxation and transcriptional activation. The bromodomain within p300/CBP recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene promoters. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, where they can act as coactivators for oncogenic transcription factors such as MYC and the androgen receptor (AR).
Below is a diagram illustrating the role of p300/CBP in transcriptional activation and how its inhibition can impact cancer-related pathways.
Caption: p300/CBP signaling pathway and points of intervention.
Experimental Protocols
Detailed experimental protocols are essential for the evaluation of compounds like Piperidine-GNE-049-N-Boc and their derivatives. Below are methodologies for key experiments.
TR-FRET Biochemical Assay for CBP Bromodomain Binding
This assay is used to determine the in vitro potency of a compound in inhibiting the interaction between the CBP bromodomain and an acetylated histone peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two fluorophores. A europium-labeled CBP bromodomain (donor) and a biotinylated, acetylated histone H4 peptide bound to an APC-labeled streptavidin (acceptor) are used. When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Protocol:
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Reagent Preparation:
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Prepare a 1X TR-FRET assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100).[4]
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Dilute the europium-labeled CBP bromodomain and the APC-streptavidin-biotinylated peptide complex in the assay buffer to the desired concentrations.
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Prepare a serial dilution of the test compound (e.g., GNE-049) in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells.[1]
-
Add 10 µL of the diluted europium-labeled CBP bromodomain to each well.[1]
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Add 5 µL of the APC-streptavidin-biotinylated peptide complex to each well.[1]
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Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (europium) and ~665 nm (APC).
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-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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BRET Cellular Target Engagement Assay
This assay measures the ability of a compound to engage its target within a living cell.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between a luciferase-tagged protein (donor) and a fluorescently-tagged protein (acceptor). For target engagement, a NanoLuc-CBP fusion protein and a fluorescently labeled tracer that binds to the CBP bromodomain are used. In the absence of an inhibitor, the tracer binds to CBP, bringing the fluorophore in close proximity to NanoLuc, resulting in a BRET signal. A competitive inhibitor will displace the tracer, leading to a loss of BRET.
Protocol:
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Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with plasmids encoding the NanoLuc-CBP fusion protein and a fluorescent protein.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Procedure (96-well plate format):
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Add the test compound at various concentrations and incubate for a defined period (e.g., 2 hours).
-
Add the fluorescent tracer and the NanoBRET substrate (e.g., furimazine).
-
Read the luminescence at two wavelengths: one for the donor (~460 nm) and one for the acceptor (~610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the IC50 value for cellular target engagement.
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Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
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Cell Seeding:
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Compound Treatment:
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Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control.
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-
MTT Addition and Incubation:
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Solubilization and Measurement:
-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.
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Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
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Conclusion
Piperidine-GNE-049-N-Boc is a valuable chemical tool for the development of PROTACs aimed at the targeted degradation of the p300/CBP transcriptional coactivators. Its parent molecule, GNE-049, demonstrates potent inhibition of the CBP/p300 bromodomains, which are implicated in the progression of various cancers. The experimental protocols provided in this guide offer a framework for the in vitro and cellular characterization of this and similar molecules. Further research into the synthesis and in vivo applications of PROTACs derived from Piperidine-GNE-049-N-Boc holds significant promise for the development of novel cancer therapeutics.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Boc-piperidine | 75844-69-8 [chemicalbook.com]
- 4. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
